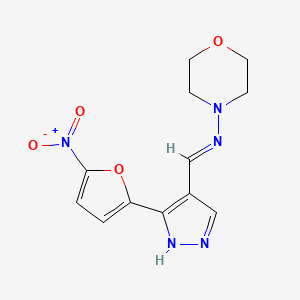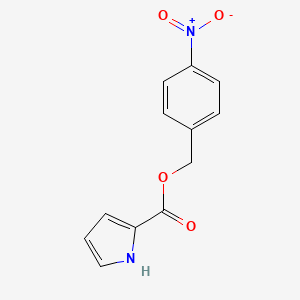
4-Nitrobenzyl 1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a nitrobenzyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate typically involves the condensation of 4-nitrobenzyl alcohol with pyrrole-2-carboxylic acid. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminobenzyl 1H-pyrrole-2-carboxylate.
Substitution: Various substituted benzyl pyrrole-2-carboxylates.
Hydrolysis: Pyrrole-2-carboxylic acid and 4-nitrobenzyl alcohol.
Scientific Research Applications
4-Nitrobenzyl 1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated under specific conditions.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester bond can also be hydrolyzed to release active compounds that exert their effects through specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-1H-pyrrole-2-carboxamide: Similar structure but with a benzoyl group instead of a nitrobenzyl group.
2-Nitrobenzyl 4-acetyl-1H-pyrrole-2-carboxylate: Similar structure but with an acetyl group on the pyrrole ring.
Uniqueness
4-Nitrobenzyl 1H-pyrrole-2-carboxylate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H10N2O4 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17/h1-7,13H,8H2 |
InChI Key |
AHIOKWMDBHEOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


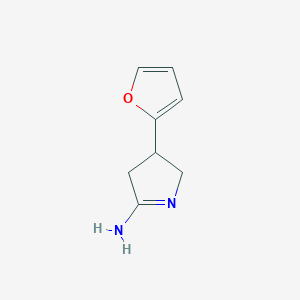

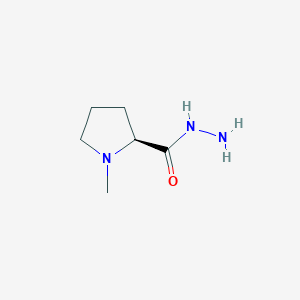
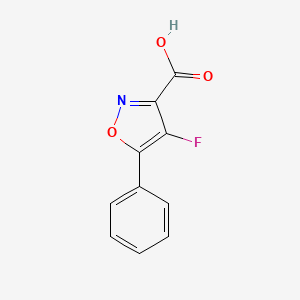
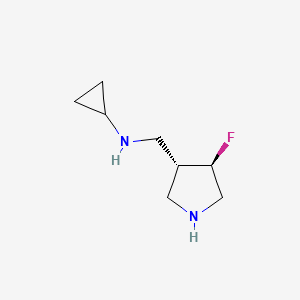
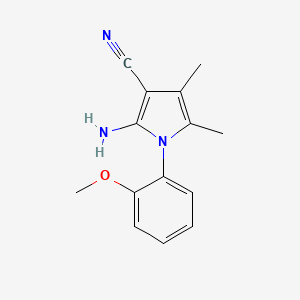
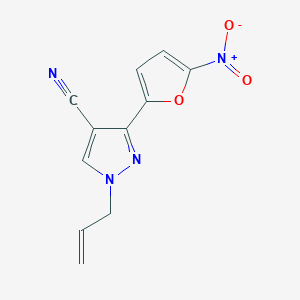
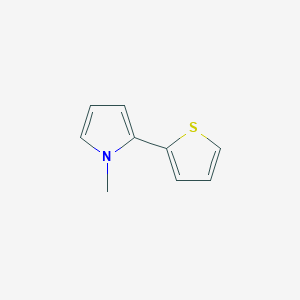
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
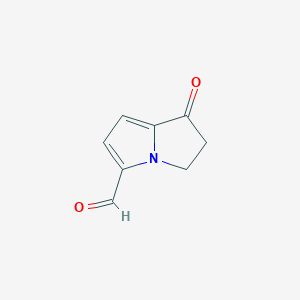
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)

